![molecular formula C15H17F4NO4 B5524742 {4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)
{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol
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Description
The synthesis and analysis of complex molecules like "{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" contribute significantly to the field of organic chemistry, particularly in understanding molecular interactions, reactivity, and potential applications in various domains such as materials science and pharmacology.
Synthesis Analysis
Synthetic approaches to similar structures involve multi-step reactions, including cyclization, alkylation, and functional group transformations. For example, a general route to synthesize 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines involves converting indanone or tetralone to cyanohydrin, followed by hydrogenolysis, lactamization, and reduction steps (O’Donnell et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray crystallography to elucidate the arrangement of atoms within a molecule. The crystal structure of related compounds provides insights into their stereochemistry and conformational preferences, aiding in understanding the molecular structure of complex molecules (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, transformations of tetrahydro-1,4-benzoxazepines under alkyne action indicate reactivity patterns that could be relevant for understanding the chemical behavior of "{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol" (Voskressensky et al., 2013).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended to be a material or a reagent, its mechanism of action would depend on its chemical properties .
Future Directions
properties
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c16-14(17)15(18,19)24-12-4-2-1-3-11(12)13(22)20-5-6-23-9-10(7-20)8-21/h1-4,10,14,21H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSGGHIMXIUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2OC(C(F)F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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